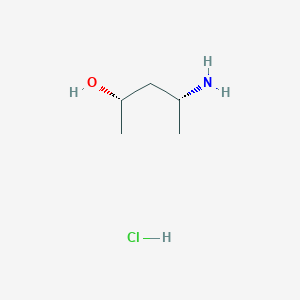

(2S,4R)-4-aminopentan-2-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

139.62 g/mol |

IUPAC Name |

(2S,4R)-4-aminopentan-2-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m1./s1 |

InChI Key |

CJMCGOVMICTKSN-JBUOLDKXSA-N |

Isomeric SMILES |

C[C@H](C[C@H](C)O)N.Cl |

Canonical SMILES |

CC(CC(C)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2s,4r 4 Aminopentan 2 Ol Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

A critical starting point in devising a synthesis for (2S,4R)-4-aminopentan-2-ol hydrochloride is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule to identify potential precursor molecules and key bond formations. The primary strategic disconnections for this amino alcohol focus on the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, as well as the carbon backbone itself.

The most common and strategically advantageous disconnection is at the C-N bond of the amino group and the C-O bond of the hydroxyl group, leading back to a ketone precursor, specifically (4R)-4-aminopentan-2-one. This simplifies the synthetic challenge to the stereocontrolled reduction of the ketone and the introduction of the amine. Another approach involves disconnecting the carbon backbone, which could lead to simpler, readily available chiral starting materials.

Enantioselective Synthesis Approaches

To achieve the desired (2S,4R) stereochemistry, enantioselective methods are paramount. These strategies aim to create the two chiral centers with a high degree of stereocontrol.

Asymmetric Reduction Pathways

A frequently employed strategy is the asymmetric reduction of a prochiral ketone. This typically involves the reduction of a (4R)-4-(N-protected)-aminopentan-2-one intermediate. The stereochemistry at the C4 position is established first, which then directs the stereoselective reduction of the ketone at the C2 position to yield the desired (2S)-alcohol. This can be achieved using chiral catalysts or reagents that favor the formation of one enantiomer over the other. Asymmetric transfer hydrogenation is a powerful technique that uses organic molecules as a hydrogen source in the presence of a chiral transition metal complex to achieve stereoselective reduction. mdpi.com

Biocatalytic Transformations for Chiral Induction

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds. nih.govrsc.org Enzymes, such as ketoreductases (KREDs) and amine dehydrogenases (AmDHs), offer high chemo-, regio-, and enantioselectivities. nih.govfrontiersin.org For the synthesis of (2S,4R)-4-aminopentan-2-ol, a specific ketoreductase can be used to asymmetrically reduce the carbonyl group of a suitable precursor. Furthermore, engineered amine dehydrogenases can be utilized for the asymmetric reductive amination of hydroxy ketones, providing a direct route to chiral amino alcohols. frontiersin.org The high stereoselectivity of these enzymatic reactions often results in products with very high enantiomeric excess. frontiersin.org

| Enzyme Type | Reaction | Substrate Example | Key Advantage |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction of a ketone | (4R)-4-aminopentan-2-one | High enantioselectivity for the alcohol center. nih.gov |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of a hydroxy ketone | A prochiral α-hydroxy ketone | Direct, one-step synthesis with high stereoselectivity. frontiersin.org |

Organocatalytic Methods for Stereoselective Formation

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. diva-portal.org Chiral primary amino alcohols, for instance, can act as efficient organocatalysts in various asymmetric reactions. rsc.org For the synthesis of β-amino alcohols, L-proline has been shown to catalyze the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters. nih.gov These methods are often operationally simple and can be performed under mild conditions. nih.gov

Chiral Auxiliary-Mediated Synthesis

A classic and reliable method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed. For example, amides derived from pseudoephenamine, a well-established chiral auxiliary, have shown remarkable stereocontrol in alkylation reactions. nih.gov In the synthesis of complex molecules, chiral auxiliaries like (R)-mandelic acid have been used to achieve the desired stereoisomer, although challenges in purification can sometimes arise. chemicalpapers.com

| Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity. nih.gov |

| Oxazolidinones (Evans auxiliaries) | Aldol (B89426) and alkylation reactions | Well-defined transition states leading to high stereocontrol. |

| (R)-Mandelic acid | Resolution and asymmetric synthesis | Can be used to form diastereomeric esters for separation. chemicalpapers.com |

Diastereoselective Synthesis Routes and Chromatographic Separation

In cases where a mixture of diastereomers is formed, diastereoselective synthesis followed by chromatographic separation is a viable strategy. For instance, the reduction of a chiral ketone can lead to a mixture of two diastereomers. These diastereomers, having different physical properties, can then be separated using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The development of preparative HPLC methods has been crucial in separating diastereomeric mixtures to isolate the desired active compound. chemicalpapers.com

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the purified free base of (2S,4R)-4-aminopentan-2-ol with hydrochloric acid in a suitable solvent, which results in the precipitation of the final product.

Advanced Spectroscopic and Chiroptical Analysis Techniques for Stereochemical Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution and the solid state. For a chiral molecule like (2S,4R)-4-aminopentan-2-ol hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm its constitution, configuration, and conformational preferences.

High-Resolution 1D NMR (1H, 13C, 15N)

High-resolution 1D NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment will give rise to a distinct signal. The chemical shifts of the carbons attached to the hydroxyl and amino groups (C2 and C4) will be significantly downfield due to the deshielding effect of these electronegative groups. Predicted ¹³C NMR data is presented in Table 1.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom. For this compound, the nitrogen would exist as an ammonium (B1175870) cation. The chemical shift would be indicative of this protonated state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~1.2 | ~23 |

| 2 | ~4.0 | ~65 |

| 3 | ~1.6 (diastereotopic) | ~45 |

| 4 | ~3.3 | ~48 |

| 5 | ~1.3 | ~20 |

Note: These are predicted values and may vary from experimental data. The solvent used for analysis will also influence the chemical shifts.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the molecule. For instance, it would show correlations between H2 and the protons on C1 and C3, as well as between H4 and the protons on C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the relative stereochemistry. For the (2S,4R) configuration, specific through-space interactions between protons on C2 and C4 would be expected, which would be different for other diastereomers.

Solid-State NMR for Polymorphic Studies of Derivatives

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state, which is particularly relevant for crystalline pharmaceutical compounds and their derivatives. nih.govmdpi.comnih.gov For hydrochloride salts of active pharmaceutical ingredients, ssNMR can provide detailed insights into the local environment of the atoms. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can be applied to obtain high-resolution ¹³C and ¹⁵N spectra of solid this compound derivatives. These spectra can serve as fingerprints to distinguish between different polymorphic forms, which may have different physical properties. Furthermore, ³⁵Cl ssNMR can be a highly sensitive probe of the local environment of the chloride counter-ion, providing information on hydrogen bonding interactions within the crystal lattice. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl (-OH) and protonated amino (-NH3+) groups would give rise to broad and strong absorption bands in the high-frequency region of the spectrum. The C-H stretching and bending vibrations of the pentane (B18724) backbone would also be prominent.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description of Vibration |

| O-H | 3200 - 3600 (broad) | Stretching |

| N-H (in -NH3+) | 2800 - 3200 (broad) | Stretching |

| C-H | 2850 - 3000 | Stretching (aliphatic) |

| N-H (in -NH3+) | ~1500 - 1600 | Bending |

| C-O | ~1050 - 1150 | Stretching |

| C-N | ~1000 - 1250 | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of molecules through the analysis of their fragmentation patterns. For this compound, both high-resolution and tandem mass spectrometry techniques provide invaluable information.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of (2S,4R)-4-aminopentan-2-ol. The protonated molecule of the free base, [C₅H₁₃NO + H]⁺, has a theoretical exact mass. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical and Observed Mass Data for Protonated (2S,4R)-4-aminopentan-2-ol

| Parameter | Value |

| Molecular Formula | C₅H₁₃NO |

| Theoretical Monoisotopic Mass (Free Base) | 103.09971 u |

| Theoretical m/z of [M+H]⁺ | 104.10752 u |

| Expected HRMS Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is utilized to probe the structural connectivity of the molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For aliphatic amino alcohols, fragmentation typically occurs at the bonds adjacent to the functional groups (the amino and hydroxyl groups).

Common fragmentation pathways for protonated aminopentanols would likely include:

Loss of water (H₂O): A neutral loss of 18 Da is expected from the protonated molecule due to the presence of the hydroxyl group.

Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da can occur from the protonated amino group.

Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbon bearing the amino or hydroxyl group. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated (2S,4R)-4-aminopentan-2-ol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 104.1 | 86.1 | H₂O | [C₅H₁₂N]⁺ |

| 104.1 | 87.1 | NH₃ | [C₅H₁₂O]⁺ |

| 104.1 | 44.1 | C₄H₁₀ | [CH₃CH=NH₂]⁺ |

| 104.1 | 60.1 | C₃H₈ | [CH₃CH=OH]⁺ |

Note: The fragmentation patterns are predicted based on general principles of mass spectrometry for aliphatic amines and alcohols, as specific experimental MS/MS data for this compound is not available in the public domain. libretexts.orgchemguide.co.uklibretexts.org

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Excess Determination

Chiroptical techniques are indispensable for confirming the absolute configuration of chiral centers and quantifying the enantiomeric excess. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For a molecule like (2S,4R)-4-aminopentan-2-ol, which lacks a strong chromophore, the CD signals are typically observed in the far-UV region (below 240 nm) and are associated with the n → σ* transitions of the amino and hydroxyl groups. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of the stereochemistry of the molecule. While specific CD spectra for this compound are not published, it is expected that the (2S,4R) and (2R,4S) enantiomers would exhibit mirror-image CD spectra. This technique is highly sensitive to the conformation and absolute configuration of the molecule. The generation of a CD signal upon reaction with a suitable probe can also be used to determine the absolute configuration of amino alcohols. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. Similar to CD, ORD spectra of simple aliphatic amino alcohols will show a Cotton effect in the region of their electronic transitions. The shape of the ORD curve (plain or anomalous) and the sign of the Cotton effect are directly related to the absolute configuration of the stereocenters. For aliphatic amino acids, L-enantiomers typically show a positive Cotton effect around 215 nm, while D-enantiomers exhibit a negative effect. A similar principle would apply to chiral amino alcohols.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are the gold standard for assessing the enantiomeric and diastereomeric purity of chiral compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.

The separation of the four possible stereoisomers of 4-aminopentan-2-ol (B1281818) (2S,4R; 2R,4S; 2S,4S; 2R,4R) requires a chiral recognition mechanism. This is achieved by using a CSP that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Commonly used CSPs for the separation of chiral amines and amino alcohols include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and offer broad applicability for the separation of a variety of chiral compounds, including amino alcohols. yakhak.org

Cyclodextrin-based CSPs: These are effective for separating enantiomers through inclusion complexation. Acetylated β-cyclodextrin phases have shown good performance for chiral amines and amino alcohols in reversed-phase mode. researchgate.net

Pirkle-type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition.

Ligand-exchange columns: These are particularly useful for the separation of amino acids and amino alcohols.

Alternatively, derivatization of the amino alcohol with a chiral derivatizing agent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase.

Table 3: Representative Chiral HPLC Conditions for the Separation of Amino Alcohols

| Stationary Phase | Mobile Phase | Detection | Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326)/Diethylamine | UV | Enantiomeric separation of primary amines |

| Acetylated β-cyclodextrin | Phosphate buffer/Acetonitrile | UV | Separation of chiral amines and amino alcohols |

| Teicoplanin-based CSP (CHIROBIOTIC T) | Methanol/Acetic Acid/Triethylamine | UV/MS | Separation of underivatized amino acids and amino alcohols |

Note: This table provides examples of conditions used for analogous compounds, as a specific validated method for this compound was not found in the literature. yakhak.orgresearchgate.netsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of stereoisomers. The separation of the diastereomers of 4-aminopentan-2-ol, including the (2S,4R) isomer, can be effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly well-suited for the resolution of amino alcohols. yakhak.orgoup.com

The selection of an appropriate mobile phase is critical for achieving optimal separation. A normal-phase mode, typically employing mixtures of alkanes (like hexane) and alcohols (such as ethanol (B145695) or isopropanol), often provides excellent enantioselectivity for amino alcohol compounds on polysaccharide-based columns. yakhak.org The differential interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the stereoisomers and the chiral selector of the CSP enable their separation. For instance, the hydroxyl and amino groups of this compound can form transient diastereomeric complexes with the CSP, leading to different retention times for each stereoisomer.

Table 1: Hypothetical Chiral HPLC Screening Parameters for 4-Aminopentan-2-ol Diastereomers

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) | n-Hexane/Isopropanol (80:20, v/v) | Heptane/2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile chiral compounds. For non-volatile compounds like amino alcohols, derivatization is a necessary prerequisite to increase their volatility and improve chromatographic performance. sigmaaldrich.com The amino and hydroxyl groups of this compound must be chemically modified prior to GC analysis.

Common derivatization strategies involve acylation or silylation. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar functional groups into less polar and more volatile derivatives. sigmaaldrich.comnih.gov Following derivatization, the resulting diastereomers can be separated on a chiral capillary column. Cyclodextrin-based stationary phases, particularly derivatized β- and γ-cyclodextrins, are widely used for the enantioselective separation of a broad range of chiral molecules, including derivatized amino alcohols. nih.gov

The separation mechanism in chiral GC relies on the formation of transient diastereomeric inclusion complexes between the derivatized analyte and the cyclodextrin (B1172386) cavity of the stationary phase. The stability of these complexes differs for each stereoisomer, leading to different retention times.

Table 2: Potential Chiral GC Method Parameters for Derivatized 4-Aminopentan-2-ol

| Parameter | Proposed Method |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| Chiral Stationary Phase | Permethylated β-cyclodextrin |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | 80°C (1 min hold), ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique characterized by high efficiency and low sample consumption. For the chiral separation of amino alcohols like this compound, the use of chiral selectors in the background electrolyte (BGE) is essential. Cyclodextrins and their derivatives are the most commonly employed chiral selectors in CE due to their versatility and commercial availability. nih.govspringernature.com

The principle of chiral separation in CE involves the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. For a cationic compound like this compound, charged cyclodextrin derivatives, such as sulfated or carboxymethylated cyclodextrins, can provide enhanced enantioselectivity through a combination of inclusion complexation and electrostatic interactions. nih.gov The pH of the BGE is a critical parameter that influences the charge of both the analyte and the chiral selector, thereby affecting the separation.

Table 3: Illustrative Capillary Electrophoresis Conditions for Chiral Separation of 4-Aminopentan-2-ol

| Parameter | Suggested Condition |

|---|---|

| Capillary | Fused silica, 50 cm total length, 50 µm ID |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |

| Chiral Selector | 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25°C |

| Detection | UV at 200 nm |

X-ray Crystallography of Co-crystals or Derivatives for Absolute Stereochemical Confirmation

While chromatographic and electrophoretic techniques are excellent for determining stereochemical purity, X-ray crystallography provides the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. mdpi.com Obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging. In such cases, the formation of co-crystals or crystalline derivatives can be a valuable strategy. mdpi.com

A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio. By co-crystallizing (2S,4R)-4-aminopentan-2-ol with a suitable co-former (a molecule known to form stable crystal lattices), it may be possible to obtain high-quality crystals. The resulting crystal structure can then be analyzed by X-ray diffraction to determine the three-dimensional arrangement of the atoms, thereby confirming the (2S,4R) configuration.

Alternatively, a crystalline derivative of the compound can be synthesized. For instance, reacting the amino or hydroxyl group with a reagent containing a heavy atom (e.g., a bromine or iodine-containing aromatic acid) can facilitate the determination of the absolute configuration through anomalous dispersion effects in the X-ray diffraction data.

Although no published crystal structures specifically for this compound or its derivatives were found in the public domain, this technique remains the gold standard for absolute stereochemical confirmation.

Computational Chemistry and Theoretical Studies of 2s,4r 4 Aminopentan 2 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations would be central to understanding the intrinsic properties of the (2S,4R)-4-aminopentan-2-ol cation. These methods would model the molecule in the gas phase or with implicit solvent models to isolate and analyze its electronic characteristics.

Density Functional Theory (DFT) Studies of Conformational Landscapes

DFT calculations would be employed to perform a systematic conformational search. By rotating the key single bonds (C-C, C-O, and C-N), a potential energy surface could be mapped out. This process would identify all low-energy conformers, providing their relative stabilities, geometric parameters (bond lengths, angles, dihedral angles), and dipole moments. The results would likely highlight the preferred conformations stabilized by intramolecular hydrogen bonds between the ammonium (B1175870) group and the hydroxyl group.

Ab Initio Methods for Energy Minimization and Transition State Analysis

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be used to refine the energies of the DFT-optimized geometries. These more computationally intensive methods would provide benchmark data for the relative energies of different conformers. Should a reaction involving this molecule be studied, these methods would be crucial for locating and verifying the transition state structures, thereby elucidating reaction mechanisms and predicting activation barriers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

MD simulations would be performed to study the behavior of (2S,4R)-4-aminopentan-2-ol hydrochloride in an explicit solvent environment, typically water. These simulations would track the movements of the molecule and surrounding solvent molecules over time, offering insights into its dynamic stability, solvation structure, and the lifetime of key intermolecular interactions, such as hydrogen bonds with water.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Using the geometries obtained from DFT optimizations, spectroscopic parameters could be computationally predicted. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts, when averaged over the Boltzmann population of low-energy conformers, could be compared with experimental data to validate the computational model. Similarly, the calculation of vibrational frequencies (IR spectroscopy) would help identify characteristic vibrational modes of the molecule.

Computational Studies on Intermolecular Interactions (Hydrogen Bonding, Salt Bridges)

In a condensed phase or in the presence of the chloride counter-ion, intermolecular interactions are critical. Quantum chemical calculations could be used to model the interaction between the protonated amine (ammonium) and the chloride ion, characterizing the salt bridge. Furthermore, the hydrogen bonding capabilities of the hydroxyl and ammonium groups, both as donors and acceptors, could be quantified by analyzing the interaction energies and geometries of dimers or larger clusters.

Stereoelectronic Effects and Conformational Preferences

A key focus of a computational study would be the analysis of stereoelectronic effects. This involves understanding how the spatial arrangement of orbitals influences the molecule's conformation and reactivity. nih.govsemanticscholar.org For the (2S,4R) diastereomer, the relative orientation of the C-O and C-N bonds is fixed. Analysis using tools like Natural Bond Orbital (NBO) theory would reveal hyperconjugative interactions (e.g., donations from bonding orbitals to anti-bonding orbitals) that stabilize specific dihedral angles, providing a deep electronic understanding of the molecule's preferred shape.

Virtual Screening and Ligand Design Incorporating (2S,4R)-4-aminopentan-2-ol Motifs

As noted, there is no specific information available in the reviewed scientific literature regarding the use of the (2S,4R)-4-aminopentan-2-ol motif in virtual screening or ligand design. Therefore, a detailed discussion, research findings, and data tables for this section cannot be provided.

Applications of 2s,4r 4 Aminopentan 2 Ol Hydrochloride As a Chiral Ligand Precursor in Asymmetric Catalysis

Design and Synthesis of Chiral Metal Complexes Utilizing (2S,4R)-4-aminopentan-2-ol Derivatives

The bifunctional nature of (2S,4R)-4-aminopentan-2-ol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal candidate for the synthesis of various chiral ligands. These ligands can then be coordinated with a range of metal centers to form chiral catalysts.

Chiral Salen Ligands

Chiral Salen ligands are a class of tetradentate bis-Schiff bases that have proven to be highly effective in a multitude of asymmetric catalytic reactions. researchgate.netnih.gov Typically, these ligands are synthesized through the condensation of a chiral diamine with two equivalents of a salicylaldehyde (B1680747) derivative. While (2S,4R)-4-aminopentan-2-ol is an amino alcohol, it can be envisioned as a precursor to a chiral diamine. For instance, the hydroxyl group could be converted to another amine functionality through a series of synthetic steps, yielding a chiral 1,3-diamine.

The general synthesis of a chiral Salen ligand involves the reaction of a C2-symmetric chiral diamine with a substituted salicylaldehyde. researchgate.net The steric and electronic properties of the Salen ligand can be readily tuned by modifying the salicylaldehyde component, which in turn influences the catalytic activity and enantioselectivity of the resulting metal complex. nih.gov

| Diamine Component | Salicylaldehyde Derivative | Metal Center | Resulting Complex Application |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | 3,5-Di-tert-butylsalicylaldehyde | Mn(III) | Asymmetric epoxidation of unfunctionalized olefins |

| (1S,2S)-(+)-1,2-Diphenylethylenediamine | Salicylaldehyde | Co(II) | Hydrolytic kinetic resolution of epoxides |

| Chiral 1,2-Diamine | Substituted Salicylaldehydes | Cr(III) | Asymmetric hetero-Diels-Alder reactions |

This table presents representative examples of chiral Salen complexes and their applications, illustrating the potential for derivatives of (2S,4R)-4-aminopentan-2-ol.

Phosphine-Amino Alcohol Ligands

Phosphine-amino alcohol ligands are a significant class of P,N-ligands used in asymmetric catalysis. The synthesis of such ligands derived from (2S,4R)-4-aminopentan-2-ol would likely involve the reaction of the amino group with a phosphine-containing moiety, such as chlorodiphenylphosphine, or a multi-step synthesis to introduce the phosphine (B1218219) group. nih.govrsc.org

These ligands can coordinate to transition metals like ruthenium, rhodium, and iridium to form catalysts for enantioselective hydrogenation and other transformations. nih.gov The combination of a hard nitrogen donor and a soft phosphorus donor allows for effective coordination to the metal center, creating a well-defined chiral environment.

A study by Fuentes et al. described the synthesis of phosphine-amino-alcohol ligands from (R,S)-1-amino-2-indanol and (S,S)-1-amino-2-indanol. These ligands were then used to prepare ruthenium pre-catalysts of the type [RuCl2(L)(DMSO)], which were evaluated in the hydrogenation of ketones. rsc.org

N,O-Chelating Ligands and Their Coordination Chemistry

The native structure of (2S,4R)-4-aminopentan-2-ol makes it a direct precursor to chiral N,O-chelating ligands. The amino and hydroxyl groups can coordinate to a metal center to form a stable five- or six-membered chelate ring. wikipedia.org The coordination chemistry of such ligands is rich, and the resulting metal complexes can exhibit a variety of geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and other coordinating ligands. libretexts.org

The synthesis of these complexes typically involves the reaction of the amino alcohol with a metal salt. The stability and reactivity of the resulting complex are influenced by the nature of the metal and the steric and electronic properties of the amino alcohol. orientjchem.org These N,O-chelating ligands have found applications in various catalytic asymmetric reactions, including additions of organozinc reagents to aldehydes. rsc.org

Enantioselective Hydrogenation Catalysis

Catalysts derived from chiral amino alcohols are extensively used in the enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines, respectively. These products are valuable intermediates in the pharmaceutical and fine chemical industries.

Catalytic Systems for Carbonyl and Imine Reduction

The asymmetric reduction of ketones and imines can be achieved through hydrogenation using molecular hydrogen. wikipedia.org Catalytic systems for these transformations often consist of a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand derived from an amino alcohol. nih.gov For instance, ruthenium complexes bearing both a diphosphine and a diamine ligand have shown high efficiency and enantioselectivity in the hydrogenation of unfunctionalized ketones. nih.gov

The mechanism of these reactions often involves the formation of a metal-hydride species which then transfers the hydride to the carbonyl or imine carbon in a stereocontrolled manner. The chiral ligand creates a specific three-dimensional environment around the metal center, dictating the facial selectivity of the hydride attack.

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |

| Ru(II)-phosphine-diamine | Aromatic Ketones | Chiral Secondary Alcohols | Up to 98% |

| Ir(I)-phosphine-oxazoline | N-Aryl Imines | Chiral Amines | Up to 96% |

| Rh(I)-diphosphine | β-Dehydroamino Acid Derivatives | Chiral β-Amino Acids | High |

This table provides examples of enantioselective hydrogenation reactions catalyzed by systems analogous to those that could be derived from (2S,4R)-4-aminopentan-2-ol.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful alternative to asymmetric hydrogenation, utilizing organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. mdpi.com This method is often operationally simpler as it does not require high-pressure hydrogenation equipment.

Ruthenium(II) complexes with chiral ligands are highly effective catalysts for ATH. mdpi.com Chiral β-amino alcohols have been successfully employed as ligands in the ruthenium-catalyzed ATH of N-phosphinyl ketimines, affording the corresponding chiral phosphinamides with good yields and enantioselectivities. mdpi.com A study demonstrated that a ruthenium complex prepared from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol was an efficient catalyst for the ATH of several N-(diphenylphosphinyl)imines. mdpi.com

More recently, ruthenium-catalyzed ATH has been utilized for the synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines with high enantioselectivities and yields. acs.orgnih.gov

| Catalyst System | Substrate | Hydrogen Source | Product | Enantiomeric Excess (ee) |

| [RuCl((S,S)-TsDPEN)(p-cymene)] | Acetophenone | Isopropanol | (R)-1-Phenylethanol | 97% |

| RuCl(S,S)-Teth-TsDpen | Unprotected α-ketoamine | Formic acid/Triethylamine | Chiral 1,2-amino alcohol | >99% acs.org |

| Rhodium nanoparticles with chiral modifier | Acetophenone | Isopropanol | (R)-1-Phenylethanol | Up to 43.8% researchgate.net |

This table showcases the performance of various catalytic systems in asymmetric transfer hydrogenation, highlighting the potential for catalysts derived from (2S,4R)-4-aminopentan-2-ol.

Asymmetric Carbon-Carbon Bond Forming Reactions

There is no available data on the use of ligands derived from (2S,4R)-4-aminopentan-2-ol hydrochloride in the following reactions:

No studies were found that detail the synthesis and application of chiral ligands from this compound for asymmetric aldol (B89426) reactions. Consequently, no data on yields, diastereoselectivities, or enantioselectivities for such catalytic systems can be provided.

The scientific literature does not appear to contain examples of chiral ligands derived from this compound being employed in asymmetric Michael additions. Therefore, information on their catalytic performance in these reactions is unavailable.

Similarly, a review of existing research did not yield any instances of this compound derivatives being used as precursors for chiral ligands in asymmetric Mannich reactions.

No publications were identified that describe the synthesis of chiral ligands from this compound and their subsequent use in asymmetric Heck or Suzuki-Miyaura cross-coupling reactions.

Chiral Organocatalysis with (2S,4R)-4-aminopentan-2-ol Derivatives

The investigation for organocatalysts derived from this compound also yielded no specific findings.

While the field of proline-mimicking organocatalysts is extensive, there is no specific mention in the available literature of derivatives of (2S,4R)-4-aminopentan-2-ol being designed or utilized for this purpose.

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Key Catalytic Applications

Extensive research into the applications of the chemical compound this compound as a chiral ligand precursor in specific areas of asymmetric catalysis has revealed a significant lack of publicly available scientific literature, data, and detailed research findings. Despite a thorough investigation into its role in bifunctional catalysis, asymmetric oxidation and epoxidation, and the elucidation of related reaction mechanisms, no specific studies detailing these applications for this particular compound could be identified.

The inquiry, which sought to construct a detailed article based on a predefined outline, involved a comprehensive search of scientific databases and scholarly articles. The intended article was to focus on the following key areas:

Reaction Mechanism Elucidation in Catalytic Cycles Involving (2S,4R)-4-aminopentan-2-ol Derived Ligands:This subsection was designed to delve into the mechanistic details of catalytic cycles where ligands derived from this compound are employed, aiming to understand the step-by-step process of the catalytic transformation.

While the broader fields of asymmetric catalysis, bifunctional catalysts, and asymmetric oxidation are well-documented with a vast body of literature on various other chiral ligands and precursors, the specific compound , this compound, does not appear to be featured in published research within the scope of the requested topics.

This lack of available information prevents the creation of a detailed, evidence-based article as per the user's instructions. It is possible that research on this specific compound's applications in these areas is proprietary, not yet published, or has not been conducted. Therefore, a comprehensive and scientifically accurate article focusing solely on the specified applications of this compound cannot be generated at this time based on publicly accessible information.

Advanced Material Science Applications of 2s,4r 4 Aminopentan 2 Ol Hydrochloride

Precursor for Chiral Polymers and Copolymers

The presence of both an amine and a hydroxyl group on a chiral backbone makes (2S,4R)-4-aminopentan-2-ol a suitable monomer for the synthesis of a variety of chiral polymers. The stereoregularity imparted by this monomer can lead to polymers with ordered secondary structures, such as helices, which are crucial for their chiroptical properties and recognition capabilities.

Optically active polyurethanes are a class of polymers with significant potential in chiral recognition and asymmetric catalysis. The synthesis of these materials can be achieved through the polyaddition reaction of a chiral diol with a diisocyanate. (2S,4R)-4-aminopentan-2-ol, after appropriate protection of the amine group, can serve as a chiral diol precursor. The resulting polyurethanes would possess chiral centers in the polymer backbone, leading to materials with high optical activity.

The properties of such polyurethanes are highly dependent on the diisocyanate used and the synthetic conditions. For instance, the use of aromatic diisocyanates can lead to rigid polymers with high thermal stability, while aliphatic diisocyanates would result in more flexible materials.

Table 1: Hypothetical Properties of Optically Active Polyurethanes Derived from (2S,4R)-4-aminopentan-2-ol Precursors

| Diisocyanate Monomer | Resulting Polymer | Expected Specific Rotation ([α]D) | Potential Application |

|---|---|---|---|

| Toluene Diisocyanate (TDI) | Aromatic Polyurethane | High | Chiral stationary phase |

| Hexamethylene Diisocyanate (HDI) | Aliphatic Polyurethane | Moderate | Chiral membrane |

(2S,4R)-4-aminopentan-2-ol hydrochloride can be utilized as a monomer in the synthesis of chiral polyamides and polyesters through polycondensation reactions. For polyamide synthesis, the amino alcohol can react with dicarboxylic acids or their derivatives. The resulting polyamides would feature both amide and hydroxyl functionalities, which could be further modified to tune the polymer's properties.

Similarly, for polyester synthesis, the hydroxyl group of the amino alcohol can react with dicarboxylic acids, while the amino group would require protection and subsequent deprotection or be incorporated as a pendant group. These chiral polyesters are expected to be biodegradable and may find applications as eco-friendly materials nih.gov. The incorporation of the rigid and chiral structure of the aminopentanol derivative can lead to polymers with enhanced thermal stability and specific chiroptical properties.

Table 2: Potential Chiral Polyamides and Polyesters from (2S,4R)-4-aminopentan-2-ol

| Polymer Type | Co-monomer | Key Linkage | Potential Characteristic |

|---|---|---|---|

| Polyamide | Adipic acid | Amide | High hydrogen bonding |

| Polyester | Terephthalic acid | Ester | Thermal stability |

Component in Chiral Liquid Crystals and Optoelectronic Materials

Chiral liquid crystals are materials that exhibit a helical superstructure and can selectively reflect circularly polarized light. Chiral dopants are often added to nematic liquid crystal phases to induce a helical twist. Due to its inherent chirality, derivatives of (2S,4R)-4-aminopentan-2-ol could be designed to function as effective chiral dopants. The efficiency of a chiral dopant is related to its helical twisting power, which is influenced by its molecular structure.

In the field of optoelectronics, chiral materials are gaining attention for their potential in developing devices that can manipulate polarized light. Chiral amino alcohols can be incorporated into conjugated polymer systems or used as ligands for chiral metal complexes. These materials could find applications in the development of circularly polarized light emitters, detectors, and spintronic devices mdpi.com.

Inclusion in Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) for Chiral Recognition

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are porous crystalline materials with high surface areas and tunable structures. The incorporation of chirality into these frameworks is a promising strategy for developing materials for enantioselective separations and catalysis.

This compound can be used as a chiral building block or a modifying agent for MOFs and COFs. It can be introduced as a linker, a pendant group on a linker, or coordinated to the metal nodes in MOFs. In COFs, the amine functionality can be utilized for the formation of imine or amide linkages, thereby integrating the chiral center directly into the framework. The resulting chiral pores can exhibit selective interactions with enantiomers, enabling their separation.

Table 3: Strategies for Incorporating (2S,4R)-4-aminopentan-2-ol into Porous Frameworks

| Framework | Incorporation Method | Resulting Feature | Target Application |

|---|---|---|---|

| MOF | Chiral linker | Chiral pores | Enantioselective adsorption |

| MOF | Post-synthetic modification | Functionalized channels | Asymmetric catalysis |

| COF | Chiral monomer | Ordered chiral structure | Chiral separations |

Chiral Stationary Phases for Chromatographic Separations

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful methods for this purpose. Chiral amino alcohols are valuable precursors for the synthesis of CSPs nih.govnih.gov.

(2S,4R)-4-aminopentan-2-ol can be covalently bonded to a solid support, such as silica gel, to create a CSP. The amino and hydroxyl groups can serve as sites for interaction with analytes through hydrogen bonding, dipole-dipole interactions, and steric repulsion. The enantioselective recognition capabilities of such a CSP would arise from the differential interactions with the two enantiomers of a racemic analyte. The performance of the CSP can be further enhanced by derivatizing the amino or hydroxyl groups to introduce other interaction sites, such as π-basic or π-acidic aromatic rings.

Development of Chiral Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Chiral molecules can self-assemble into well-defined supramolecular structures, such as gels, vesicles, and fibers. The bifunctional nature of (2S,4R)-4-aminopentan-2-ol, with its hydrogen bond donor and acceptor groups, makes it an excellent candidate for the construction of chiral supramolecular assemblies. These assemblies can create chiral environments capable of influencing chemical reactions or recognizing other chiral molecules nih.gov.

"Smart materials" are materials that respond to external stimuli, such as light, temperature, or pH. By incorporating (2S,4R)-4-aminopentan-2-ol into polymer networks or supramolecular gels, it is possible to create materials that exhibit a chiral response to these stimuli. For example, a polymer gel containing this chiral amino alcohol might undergo a change in its chiroptical properties upon a change in pH, leading to applications in sensing and switching devices.

Future Research Directions and Unexplored Avenues for 2s,4r 4 Aminopentan 2 Ol Hydrochloride

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The convergence of artificial intelligence (AI) and chemistry presents a transformative opportunity to accelerate the discovery and optimization of catalysts derived from (2S,4R)-4-aminopentan-2-ol. catalysis-summit.com Machine learning (ML) algorithms are increasingly used to navigate vast chemical spaces, predict reaction outcomes, and design novel catalysts with enhanced performance. paperpublications.orgpsu.edu

Table 1: Potential AI and Machine Learning Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Catalyst Screening | Use ML models to rapidly screen virtual libraries of (2S,4R)-4-aminopentan-2-ol derivatives to identify promising candidates. catalysis-summit.com | Acceleration of the catalyst discovery process. |

| Predictive Modeling | Develop algorithms to predict the enantiomeric excess (ee) and yield of reactions based on catalyst structure, substrates, and conditions. rsc.orgarxiv.org | Optimization of reaction conditions with fewer experiments. |

| Mechanism Elucidation | Employ computational tools to analyze reaction pathways and transition states, providing insights into the mechanism of stereochemical induction. paperpublications.org | Deeper understanding of how catalysts function, enabling rational design. |

| Generative Design | Utilize generative AI to propose novel ligand structures with potentially superior activity and selectivity. catalysis-summit.com | Discovery of unconventional and highly effective catalysts. |

Novel Synthetic Approaches and Catalyst Discovery Based on (2S,4R)-4-aminopentan-2-ol Motifs

While (2S,4R)-4-aminopentan-2-ol is a known compound, the exploration of new synthetic routes and its use as a foundational motif for more complex catalysts remains a fertile area of research. Future work could focus on developing more efficient and scalable syntheses, potentially leveraging biocatalytic methods or novel organometallic catalysis to improve yields and reduce costs. nih.govrsc.org

The core (2S,4R)-4-aminopentan-2-ol structure can be seen as a versatile scaffold. Research should be directed toward the strategic modification of this motif to create a diverse library of ligands. By introducing different substituents on the nitrogen or oxygen atoms, or by incorporating the aminopentanol backbone into larger, more rigid cyclic or bicyclic structures, new catalysts with unique steric and electronic properties can be developed. rsc.org These novel ligands could be applied to a broader range of asymmetric transformations beyond those currently established, such as C-H activation, photoredox catalysis, or electrocatalysis. The synthesis of metal complexes using these new chiral amino alcohol ligands with transition metals like zinc, copper, or cobalt could also yield catalysts for a variety of organic reactions. alfa-chemistry.com

Sustainable Chemistry Initiatives for Synthesis and Application

The principles of green chemistry offer a framework for designing safer, more efficient, and environmentally benign chemical processes. ijbpas.comgcande.org Future research on (2S,4R)-4-aminopentan-2-ol hydrochloride should prioritize sustainability. This includes the development of synthetic routes that utilize renewable feedstocks, employ non-toxic reagents and solvents, and minimize waste generation. mdpi.comresearchgate.net

Table 2: Green Chemistry Principles in Focus

| Principle | Application to (2S,4R)-4-aminopentan-2-ol |

|---|---|

| Waste Prevention | Design syntheses with high atom economy and develop recyclable catalysts. gcande.org |

| Safer Solvents & Auxiliaries | Utilize water, supercritical fluids, or solvent-free conditions for synthesis and catalysis. mdpi.com |

| Design for Energy Efficiency | Develop catalytic processes that operate at ambient temperature and pressure. gcande.org |

| Use of Renewable Feedstocks | Explore biosynthetic pathways or routes starting from bio-based materials. ejcmpr.com |

| Catalysis | Focus on developing highly active and selective catalysts to minimize byproducts and energy use. alfa-chemistry.com |

Exploration of New Material Science Applications and Sensing Technologies

Beyond its role in catalysis, the inherent chirality of (2S,4R)-4-aminopentan-2-ol makes it an intriguing building block for advanced materials. researchgate.net The field of chiral materials science is rapidly expanding, with applications in optics, electronics, and separation technologies. chiralpedia.com

Future research could investigate the incorporation of the aminopentanol motif into polymers or metal-organic frameworks (MOFs). Such chiral materials could exhibit unique properties, such as the ability to selectively interact with circularly polarized light, making them suitable for optical devices. They could also be used as the stationary phase in chiral chromatography for the separation of enantiomers. Another unexplored avenue is the development of enantioselective sensors. By functionalizing surfaces or nanoparticles with (2S,4R)-4-aminopentan-2-ol or its derivatives, it may be possible to create sensors that can selectively detect one enantiomer of a target molecule, with potential applications in pharmaceutical quality control and environmental monitoring. chiralpedia.com

Fundamental Studies on Stereochemical Control and Reactivity in Complex Systems

A deeper, fundamental understanding of how catalysts derived from (2S,4R)-4-aminopentan-2-ol control stereochemistry is crucial for their rational improvement. While their effectiveness is proven, the precise non-covalent interactions that govern the transfer of chirality from the catalyst to the substrate are not always fully understood.

Future work should involve detailed mechanistic studies combining experimental techniques (like kinetics and isotopic labeling) with high-level computational modeling. These studies could elucidate the exact three-dimensional structure of the transition states in catalyzed reactions, revealing the key interactions responsible for stereoselectivity. mdpi.com Such fundamental insights are essential for optimizing existing catalysts and for the de novo design of new systems with improved performance. nih.gov Investigating the compound's reactivity and stereodirecting influence within more complex molecular environments, such as in cascade reactions or in the synthesis of intricate natural products, will further define its synthetic utility and potential. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-4-aminopentan-2-ol hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the desired (2S,4R) configuration. For example, analogous hydrochlorides (e.g., PROTAC® ligands) are synthesized via acid-mediated cleavage of protective groups followed by crystallization from methanol/ethyl acetate mixtures to ensure stereochemical integrity . Key steps include:

Q. How can X-ray crystallography be applied to confirm the molecular structure and hydrogen-bonding network of this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for resolving stereochemistry and intermolecular interactions. For example:

- Crystal growth : Slow evaporation from polar solvents (e.g., methanol) yields diffraction-quality crystals .

- Hydrogen-bond analysis : Chloride ions in hydrochlorides often act as hydrogen-bond acceptors, forming tetrahedral geometries with ammonium and hydroxyl donors .

- Data interpretation : Software like SHELX refines parameters (space group, unit cell dimensions) to validate the structure .

Q. What analytical methods are validated for quantifying this compound in complex matrices?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Key considerations:

- Column selection : C18 columns with ion-pairing reagents (e.g., trifluoroacetic acid) improve retention of polar hydrochlorides .

- Method validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) .

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode sorbents to isolate the compound from biological matrices .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: The (2S,4R) configuration enforces specific conformational constraints. For example:

- Molecular docking : Compare binding affinities of enantiomers using software like AutoDock or Schrödinger .

- Biological assays : Measure IC50 values in enzyme inhibition studies to correlate stereochemistry with activity .

- NMR spectroscopy : Use NOESY to analyze spatial proximity of functional groups in target-bound states .

Q. What strategies are employed to enhance the stability of this compound under physiological conditions?

Methodological Answer: Stabilization approaches include:

- Salt selection : Hydrochloride salts improve aqueous solubility and thermal stability compared to free bases .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

- Kinetic studies : Monitor degradation pathways (e.g., hydrolysis) via accelerated stability testing (40°C/75% RH) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic clearance)?

Methodological Answer:

- In silico tools : Use SwissADME or ADMET Predictor to estimate logP, permeability, and cytochrome P450 interactions .

- MD simulations : Analyze solvation dynamics and membrane penetration using GROMACS .

- Metabolite prediction : Software like Meteor (Lhasa Limited) identifies potential phase I/II metabolites .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response curves : Validate activity across multiple cell lines or assays to rule out off-target effects .

- Counter-screening : Test against structurally related targets to confirm specificity .

- Data normalization : Use internal standards (e.g., housekeeping proteins in Western blots) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.